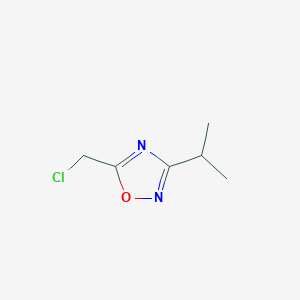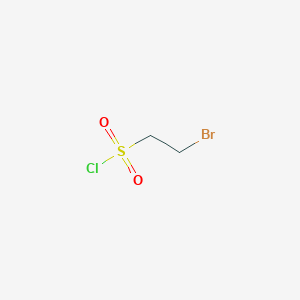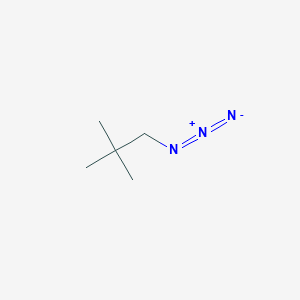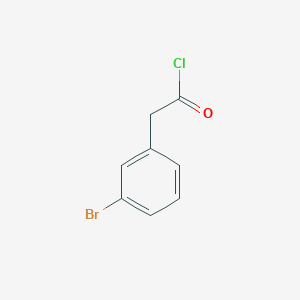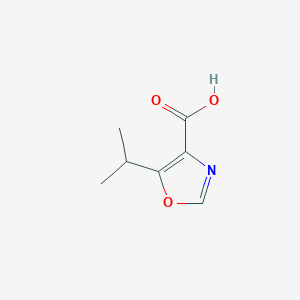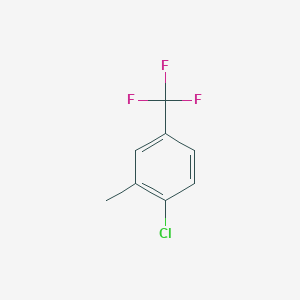![molecular formula C14H10BrClO B1282821 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone CAS No. 613-34-3](/img/structure/B1282821.png)
2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone
説明
2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone is a chemical compound that is part of a broader class of organic compounds known as haloalkylbenzophenones. These compounds are characterized by the presence of halogen atoms (such as bromine and chlorine) attached to an alkyl group that is further connected to a benzophenone moiety. The structure of this compound suggests potential reactivity due to the presence of both electrophilic and nucleophilic centers, which can be exploited in various chemical reactions to synthesize complex molecules, including polycyclic aromatic hydrocarbons and heterocycles 910.
Synthesis Analysis
The synthesis of haloalkylbenzophenones and related compounds often involves multi-step procedures that may include halogenation, acylation, and catalytic coupling reactions. For instance, the synthesis of enantiomerically pure diarylethanes can be achieved through a 7-step procedure starting from related benzophenone derivatives, with key steps including resolution by crystallization and absolute configuration determination by X-ray diffraction . Similarly, the synthesis of naphthalene derivatives from 2-(bromomethyl)benzophenone involves heating with dienophiles, suggesting a mechanism involving isobenzofuran intermediates . Moreover, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone and its conversion to thiazole derivatives demonstrates the versatility of haloalkylbenzophenones in generating a variety of functionalized compounds9.
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone and related compounds can be elucidated using spectroscopic methods such as NMR and IR, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups. The presence of halogen atoms and the ketone group within the molecule can influence its reactivity and the types of chemical transformations it can undergo.
Chemical Reactions Analysis
Compounds like 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone can participate in a variety of chemical reactions. For example, they can be used in cascade reactions catalyzed by palladium complexes to form polycyclic aromatic hydrocarbons . They can also undergo condensation reactions with different reagents to form thiazole derivatives and other heterocycles910. The presence of halogen substituents makes these compounds suitable for nucleophilic substitution reactions, which can lead to the generation of isobenzofurans and their subsequent transformation into other aromatic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of haloalkylbenzophenones, such as melting point, boiling point, density, and refractive index, can be measured to characterize these compounds further . These properties are essential for the identification, purification, and application of these compounds in various chemical processes. The electronic properties, such as HOMO-LUMO analysis, can also be studied to understand the compound's reactivity and potential as an intermediate in organic synthesis .
科学的研究の応用
Scientific Research Applications of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone
Synthesis and Chemical Properties
Synthesis and Anxiolytic Activity : A study detailed a two-step synthesis process for a class of compounds structurally related to 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone, with a focus on their potential anxiolytic activity. The study emphasized the versatility of the compound's molecular framework for synthesizing derivatives with anxiolytic properties (Liszkiewicz et al., 2006).
Enantiomerically Pure Derivatives Synthesis : Research discussed a 7-step synthesis procedure for creating enantiomerically pure derivatives of a compound closely related to 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone. The study highlighted the synthesis's scalability and its potential for producing enantiomers with high purity (Zhang et al., 2014).
Selective α-monobromination : A method for the selective α-monobromination of various alkylaryl ketones, including derivatives of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone, was investigated. The study underlined the method's efficiency and regioselectivity, offering a promising approach for synthesizing α-bromo-alkylaryl ketones (Ying, 2011).
Biological and Pharmacological Potential
Anti-Inflammatory Activity : A research initiative synthesized and evaluated a series of derivatives of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone for their anti-inflammatory activity. The results indicated that some derivatives exhibited significant anti-inflammatory effects, offering a potential pathway for the development of new anti-inflammatory agents (Karande & Rathi, 2017).
Molecular Docking and Anticancer Potential : The compound was part of a study that performed molecular docking and structural observations, suggesting that derivatives of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone might exhibit inhibitory activity against certain proteins associated with cancer, hinting at its potential use in anticancer therapy (ShanaParveen et al., 2016).
Antimicrobial Activity : A novel Schiff base derived from 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone demonstrated broad-spectrum antimicrobial activities against various bacterial and fungal strains, as well as significant in vitro antitumor activities against liver carcinoma and breast cancer cell lines (Ramadan et al., 2014).
特性
IUPAC Name |
2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZSDYKJTTXNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543134 | |
| Record name | 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone | |
CAS RN |
613-34-3 | |
| Record name | 2-Bromo-1-(4′-chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



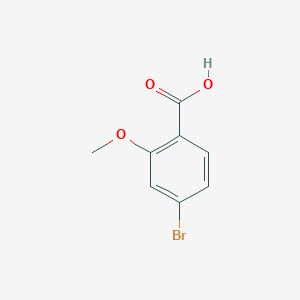
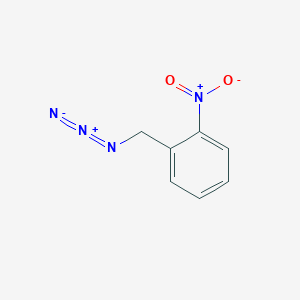
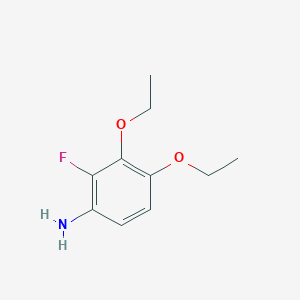
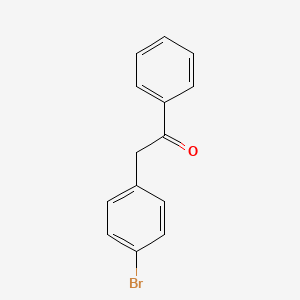
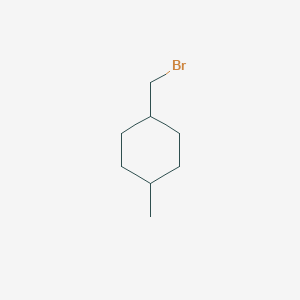
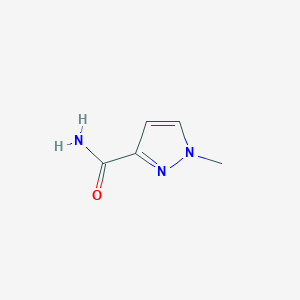
![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)
